3-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(2-phenylethyl)propanamide
描述
This compound features a fused isoindolo[2,1-a]quinazoline core with 5,11-dioxo functional groups and a 3-(N-(2-phenylethyl)propanamide) side chain. The isoindoloquinazoline scaffold is notable for its planar, heteroaromatic structure, which is conducive to interactions with biological targets such as kinases or DNA . The compound is synthesized via a one-pot, catalyst-free method using acetic acid as a solvent, offering high efficiency and scalability .
属性
分子式 |
C26H23N3O3 |
|---|---|
分子量 |
425.5 g/mol |
IUPAC 名称 |
3-(5,11-dioxo-6aH-isoindolo[2,1-a]quinazolin-6-yl)-N-(2-phenylethyl)propanamide |
InChI |
InChI=1S/C26H23N3O3/c30-23(27-16-14-18-8-2-1-3-9-18)15-17-28-24-19-10-4-5-11-20(19)26(32)29(24)22-13-7-6-12-21(22)25(28)31/h1-13,24H,14-17H2,(H,27,30) |
InChI 键 |
HNEIKSYDLHUTKK-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)CCNC(=O)CCN2C3C4=CC=CC=C4C(=O)N3C5=CC=CC=C5C2=O |
产品来源 |
United States |
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(2-phenylethyl)propanamide typically involves a multistep process. One common method is the Povarov reaction, which is a multicomponent reaction involving anilines, alkenes, and aldehydes . The reaction is often mediated by eutectic solvents, which provide a mild and efficient reaction environment .
Industrial Production Methods
Industrial production of this compound may involve optimizing the Povarov reaction conditions to achieve higher yields and purity. This can include the use of specific catalysts and solvents that are reusable and environmentally friendly .
化学反应分析
Types of Reactions
3-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(2-phenylethyl)propanamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary but often involve controlled temperatures and specific solvents to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .
科学研究应用
3-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(2-phenylethyl)propanamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Medicine: It is being investigated for its potential therapeutic properties, including antitumor activity.
Industry: It can be used in the development of new materials with specific properties.
作用机制
The mechanism of action of 3-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(2-phenylethyl)propanamide involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to specific biological effects .
相似化合物的比较
Key Observations:
- Synthetic Efficiency : The target compound’s one-pot synthesis (70–85% yield) outperforms multi-step routes for triazoloquinazolines (e.g., 50–65% yields for compound 8 ).
- Substituent Effects :
- Core Modifications : Triazoloquinazolines (e.g., compound 8) exhibit extended π-systems, which could enhance DNA intercalation but reduce synthetic accessibility .
Pharmacological and Physicochemical Predictions
- Isoindoloquinazolines : The core is associated with kinase inhibition (e.g., VEGF-R2) and antiproliferative effects in cancer models . The phenylethyl group may target hydrophobic binding pockets in enzymes.
- Triazoloquinazolines : Compound 8 showed moderate antibacterial activity (MIC 16–32 µg/mL against S. aureus) , suggesting the target compound’s bioactivity could be modulated by its substituents.
- Solubility : The target compound’s moderate logP (~3.1) balances membrane permeability and solubility, whereas the PubChem analog’s methoxy groups may favor solubility at the expense of permeability .
Limitations
- Limited experimental data on the target compound’s bioactivity necessitates reliance on structural analogs for predictions.
- Physicochemical properties (e.g., logP, solubility) are estimated and require empirical validation.
生物活性
The compound 3-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(2-phenylethyl)propanamide is a member of the isoindole and quinazoline derivative family, known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Structural Characteristics
The molecular formula of the compound is with a molecular weight of approximately 396.46 g/mol. Its unique structure incorporates multiple functional groups that contribute to its biological activity.
Biological Activity Overview
Research indicates that compounds within this structural class exhibit a range of biological activities:
- Anticancer Activity : Analogous compounds have shown efficacy in inhibiting cancer cell proliferation and inducing apoptosis in various cancer models.
- Anti-inflammatory Properties : Similar derivatives have demonstrated the ability to inhibit cyclooxygenase (COX) and lipoxygenase pathways, which are critical in inflammatory responses.
- Antimicrobial Effects : Some isoindole derivatives have been reported to possess antibacterial and antifungal properties.
The biological activity of 3-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(2-phenylethyl)propanamide may involve:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer progression and inflammation.
- Receptor Interaction : It is hypothesized that this compound interacts with specific receptors, modulating signaling pathways associated with cell growth and survival.
- Oxidative Stress Modulation : The compound may influence oxidative stress levels within cells, contributing to its anticancer and anti-inflammatory effects.
Case Study 1: Anticancer Efficacy
In a study evaluating the anticancer properties of similar quinazoline derivatives, compounds were tested against various cancer cell lines (e.g., MCF-7 breast cancer cells). Results indicated that these compounds significantly reduced cell viability in a dose-dependent manner. The mechanism was attributed to apoptosis induction via mitochondrial pathways.
Case Study 2: Anti-inflammatory Activity
A related compound was tested for its anti-inflammatory effects in a murine model of acute inflammation. The study found that treatment with the compound reduced edema and inflammatory cytokine levels significantly compared to control groups.
Comparative Analysis
The following table summarizes the biological activities of structurally similar compounds:
| Compound Name | CAS Number | Biological Activity | Mechanism |
|---|---|---|---|
| 3-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(7-methoxyquinolin-3-yl)acetamide | 1630869-42-9 | Anticancer | Apoptosis induction |
| 4-{[(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)acetyl]amino}benzamide | S12628708 | Anti-inflammatory | COX inhibition |
| 3-(9,10-dimethoxy-5,11-dioxoisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(1H-indol-4-yl)propanamide | CID 91637816 | Antimicrobial | Membrane disruption |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
